Fmoc-Tpi-OH

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

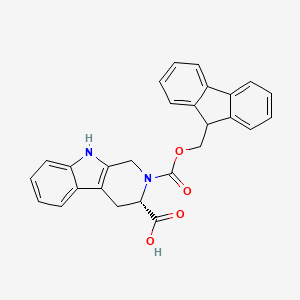

(3S)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22N2O4/c30-26(31)25-13-21-20-11-5-6-12-23(20)28-24(21)14-29(25)27(32)33-15-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-12,22,25,28H,13-15H2,(H,30,31)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHHULIKSMJSELI-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](N(CC2=C1C3=CC=CC=C3N2)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204322-23-6 | |

| Record name | (3S)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1H,2H,3H,4H,9H-pyrido[3,4-b]indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Fmoc-Tpi-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Tpi-OH, chemically known as (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is a protected, unnatural amino acid derivative that serves as a valuable building block in solid-phase peptide synthesis (SPPS). Its unique tricyclic indole structure, a tetrahydronorharman moiety, is a constrained analog of tryptophan. This structural feature makes it a point of interest for introducing conformational rigidity into peptide chains, potentially enhancing their biological activity and stability. This guide provides a comprehensive overview of the chemical properties of this compound, including its synthesis, analytical characterization, and its application in peptide chemistry, with a focus on its relevance to drug discovery and development.

Core Chemical and Physical Properties

This compound is a white to off-white powder.[1] Its core structure is derived from L-tryptophan through a Pictet-Spengler reaction, which creates the tetrahydronorharman ring system. The N-α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, a standard protecting group in modern peptide synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | Fmoc-L-1,2,3,4-Tetrahydronorharman-3-carboxylic acid, Fmoc-L-Tryptoline-3-carboxylic acid | [2][3] |

| CAS Number | 204322-23-6 | [2][3] |

| Molecular Formula | C₂₇H₂₂N₂O₄ | [2][3] |

| Molecular Weight | 438.49 g/mol | [2][3] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥95% (HPLC) | [4] |

| Melting Point | Not available. The related core, 1,2,3,4-Tetrahydroharman-3-carboxylic acid, has a melting point of 252-256 °C (dec.). | [5] |

| Optical Rotation | [α]²⁰/D = +55 ± 2° (c=1 in DMF) | [2] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF). General advice for similar compounds suggests solubility in N-Methyl-2-pyrrolidone (NMP) and Dimethyl sulfoxide (DMSO). To enhance solubility, gentle heating to 37°C and sonication may be employed. | [2][6][7] |

| Storage and Stability | Store at 2-8°C, protected from light and moisture. For long-term storage of stock solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months. Avoid repeated freeze-thaw cycles. | [1] |

Synthesis and Purification

The synthesis of this compound typically involves a two-step process: the formation of the tetrahydronorharman-3-carboxylic acid core via the Pictet-Spengler reaction, followed by the protection of the α-amino group with an Fmoc moiety.

Experimental Protocol 1: Synthesis of 1,2,3,4-Tetrahydronorharman-3-carboxylic acid (Tpi-OH)

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines.[8] This reaction involves the condensation of a tryptamine derivative with an aldehyde or ketone, followed by an acid-catalyzed cyclization.

Materials:

-

L-Tryptophan

-

Formaldehyde solution (e.g., 37% in water)

-

Strong acid catalyst (e.g., Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl))

-

Solvent (e.g., Dichloromethane (DCM) or water)

Procedure:

-

Dissolve L-tryptophan in the chosen solvent.

-

Add formaldehyde solution to the reaction mixture.

-

Add the acid catalyst and stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture.

-

The product, 1,2,3,4-tetrahydronorharman-3-carboxylic acid, may precipitate out of the solution or can be extracted with a suitable organic solvent.

-

The crude product can be purified by recrystallization.

Experimental Protocol 2: Fmoc Protection of Tpi-OH

The protection of the α-amino group of the newly synthesized Tpi-OH is crucial for its use in SPPS.

Materials:

-

1,2,3,4-Tetrahydronorharman-3-carboxylic acid (Tpi-OH)

-

Fmoc-succinimide (Fmoc-OSu) or Fmoc-chloride (Fmoc-Cl)

-

Base (e.g., Sodium bicarbonate (NaHCO₃) or Diisopropylethylamine (DIPEA))

-

Solvent (e.g., a mixture of acetone and water, or DMF)

Procedure:

-

Dissolve Tpi-OH in the chosen solvent system.

-

Add the base to the solution to deprotonate the amino group.

-

Slowly add a solution of Fmoc-OSu or Fmoc-Cl to the reaction mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC.

-

Acidify the reaction mixture to precipitate the this compound product.

-

The crude product can be purified by column chromatography on silica gel.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in Fmoc-based SPPS to introduce a conformationally constrained tryptophan analog into a peptide sequence.

Experimental Protocol 3: Incorporation of this compound into a Peptide Chain

The coupling of the sterically hindered this compound may require optimized conditions to ensure high efficiency.

Materials:

-

Fmoc-deprotected peptide-resin

-

This compound

-

Coupling reagent (e.g., HATU, HBTU, or DIC/Oxyma)

-

Base (e.g., DIPEA or 2,4,6-collidine)

-

Solvent (DMF or NMP)

Procedure:

-

Resin Swelling: Swell the resin with the N-terminally deprotected peptide in DMF or NMP.

-

Activation: In a separate vessel, pre-activate this compound (typically 1.5-4 equivalents relative to the resin loading) with the chosen coupling reagent and base in DMF or NMP for a few minutes.

-

Coupling: Add the activated this compound solution to the resin and agitate the mixture. Due to the steric bulk of this compound, a longer coupling time (e.g., 1-4 hours) or a double coupling may be necessary.

-

Washing: After the coupling reaction, thoroughly wash the resin with DMF to remove excess reagents.

-

Monitoring: The completion of the coupling reaction can be monitored using a qualitative method like the Kaiser test.

Workflow for Fmoc-SPPS Cycle

Caption: Iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Purification and Characterization

Peptides containing the Tpi residue are typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Experimental Protocol 4: HPLC Purification of a Tpi-Containing Peptide

Materials:

-

Crude Tpi-containing peptide

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

C18 RP-HPLC column

Procedure:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., DMSO, or Mobile Phase A/B mixture).

-

Filter the sample to remove any particulates.

-

Inject the sample onto the equilibrated C18 column.

-

Elute the peptide using a linear gradient of Mobile Phase B. A shallow gradient (e.g., 0.5-1% increase in B per minute) is often necessary to achieve good separation of closely eluting impurities.

-

Monitor the elution profile at 220 nm and 280 nm (due to the indole chromophore).

-

Collect fractions corresponding to the desired peptide peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.

Analytical Characterization

The identity and purity of this compound and peptides containing this residue are confirmed by mass spectrometry and NMR spectroscopy.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the compound. For this compound (C₂₇H₂₂N₂O₄), the expected monoisotopic mass is approximately 438.16 Da. The mass spectrum would show corresponding [M+H]⁺ and/or [M+Na]⁺ peaks.

Biological Relevance and Signaling Pathways

The tetrahydronorharman core of Tpi belongs to the β-carboline family of alkaloids, which are known to possess a wide range of biological activities.[8] The incorporation of Tpi into peptides is a strategy to develop novel bioactive molecules.

Antimicrobial Activity

Tryptophan-rich antimicrobial peptides are known to be effective against a broad spectrum of bacteria. The mechanism of action often involves interaction with and disruption of the bacterial cell membrane. The bulky, hydrophobic indole side chain of tryptophan plays a crucial role in this process.[1][8] Peptides containing Tpi, as a constrained tryptophan analog, are being investigated for their potential as antimicrobial agents. The rigid structure of the Tpi residue may influence the peptide's conformation and its interaction with bacterial membranes.

Interaction with Signaling Pathways

β-Carboline alkaloids have been shown to interact with various biological targets and signaling pathways. These include:

-

NF-κB Signaling Pathway: Some β-carboline alkaloids can suppress the NF-κB signaling pathway by inhibiting IKK activity, which is involved in inflammatory responses.[1]

-

TGF-β/Smad Signaling Pathway: Certain β-carboline derivatives have been found to inhibit the TGF-β/Smad signaling pathway, which plays a role in fibrosis.[10]

-

Other Targets: β-carbolines have also been reported to interact with cyclin-dependent kinases (CDKs), topoisomerases, and monoamine oxidase (MAO), and to bind to DNA.[8]

The incorporation of the Tpi moiety into peptides could therefore be a strategy to target these pathways with enhanced specificity and potency.

Logical Relationship of Tpi-Containing Peptides' Biological Activity

Caption: Potential mechanisms of biological activity for Tpi-containing peptides.

Conclusion

This compound is a specialized amino acid derivative with significant potential in the field of peptide-based drug discovery. Its unique, conformationally constrained structure offers a means to design peptides with enhanced biological properties. This guide has provided a detailed overview of its chemical properties, synthesis, and application in SPPS, as well as insights into the potential biological activities of Tpi-containing peptides. Further research into the specific properties and applications of peptides incorporating this novel building block is warranted and holds promise for the development of new therapeutic agents.

References

- 1. tandfonline.com [tandfonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. scispace.com [scispace.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. peptide.com [peptide.com]

- 7. Design, Synthesis and Biological Activity Evaluation of β-Carboline Derivatives Containing Nitrogen Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | β-Carboline Alkaloids From the Deep-Sea Fungus Trichoderma sp. MCCC 3A01244 as a New Type of Anti-pulmonary Fibrosis Agent That Inhibits TGF-β/Smad Signaling Pathway [frontiersin.org]

- 10. β-Carboline Alkaloids in Soy Sauce and Inhibition of Monoamine Oxidase (MAO) [mdpi.com]

In-Depth Technical Guide to Fmoc-Tpi-OH: Structure, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-α-Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tpi-OH), a conformationally constrained, unnatural amino acid derivative increasingly utilized in the design of sophisticated peptidomimetics and neuroactive compounds. This document details its chemical structure, molecular properties, and provides a generalized protocol for its incorporation into peptide sequences, addressing the challenges posed by its sterically hindered nature.

Core Molecular and Structural Data

This compound is characterized by a tricyclic indole alkaloid core structure, which imparts significant conformational rigidity to peptide backbones upon incorporation. This feature is highly desirable in drug design for stabilizing secondary structures such as β-turns and helices, leading to enhanced target affinity and biological activity.

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| Synonyms | Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid |

| Molecular Formula | C₂₇H₂₂N₂O₄ |

| Molecular Weight | 438.49 g/mol |

| CAS Number | 204322-23-6 |

| Appearance | White to off-white powder |

Experimental Protocols: Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered this compound into a growing peptide chain requires optimized coupling conditions to ensure high efficiency and minimize deletion sequences. The following is a generalized protocol for manual Fmoc-based solid-phase peptide synthesis (SPPS).

Materials and Reagents:

-

This compound

-

Rink Amide resin (or other suitable solid support)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine, 20% (v/v) in DMF

-

(Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

Kaiser test kit

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

Cold diethyl ether

Protocol:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.

-

Drain the DMF and treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete Fmoc group removal from the resin's linker.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove residual piperidine.

-

-

Activation and Coupling of this compound:

-

In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading) and PyBOP (2-3 equivalents) in a minimal amount of DMF.

-

Add this activation mixture to the deprotected resin in the reaction vessel.

-

Immediately add DIEA (4-6 equivalents) to the reaction mixture.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature with gentle agitation. For particularly difficult couplings, the reaction time may be extended, or the reaction can be performed at a slightly elevated temperature (e.g., 40°C). Microwave-assisted coupling can also significantly enhance efficiency.[1]

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test on a small sample of resin beads to monitor the progress of the coupling. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a second coupling.

-

-

Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.

-

-

Peptide Elongation:

-

Repeat the deprotection and coupling steps for the subsequent amino acids in the desired peptide sequence.

-

-

Cleavage and Deprotection:

-

After the final amino acid has been coupled, wash the resin with DCM and dry it under vacuum.

-

Treat the dried peptide-resin with a cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove side-chain protecting groups.

-

Filter the resin and collect the filtrate.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

-

The crude peptide can then be purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Logical Workflow for this compound Incorporation in SPPS

The following diagram illustrates the key decision points and steps in the solid-phase synthesis of a peptide containing the sterically hindered this compound residue.

Caption: Workflow for Fmoc-SPPS with a sterically hindered amino acid.

Signaling Pathways and Biological Applications

The incorporation of conformationally constrained amino acids like Tpi is a key strategy in the design of peptidomimetics that can modulate protein-protein interactions (PPIs), which are central to many signaling pathways. While a specific, universally applicable signaling pathway for all Tpi-containing peptides cannot be delineated, a common application is the development of antagonists for G-protein coupled receptors (GPCRs) or inhibitors of enzymes involved in signal transduction.

For instance, a Tpi-containing peptide could be designed to mimic a loop region of a natural ligand, thereby blocking the ligand-receptor interaction and subsequent downstream signaling.

The diagram below illustrates a generalized signaling pathway that could be targeted by a Tpi-containing peptidomimetic.

Caption: Inhibition of a GPCR signaling pathway by a Tpi-peptidomimetic.

References

A Technical Guide to Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (also known as Fmoc-L-Tpi-OH), a conformationally constrained analog of tryptophan. Its unique tricyclic structure makes it a valuable building block in peptide synthesis and medicinal chemistry, particularly for designing novel therapeutics and peptidomimetics.[1][2]

Compound Identification and Properties

Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid is a derivative of the L-amino acid tryptophan, where the indole side chain is cyclized back to the alpha-amine through a methylene bridge. The amine is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, rendering it suitable for solid-phase peptide synthesis (SPPS).[2]

| Property | Value | Reference |

| CAS Number | 204322-23-6 | [2][3] |

| Molecular Formula | C₂₇H₂₂N₂O₄ | [2][3] |

| Molecular Weight | 438.49 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Purity (HPLC) | ≥ 99% | [2] |

| Optical Rotation | [α]²⁰/D = +55 ± 2° (c=1 in DMF) | [2][3] |

| Synonyms | Fmoc-L-Tpi-OH, Fmoc-Tpi-OH | [2][3] |

| Storage Conditions | 0 - 8 °C | [2][3] |

Synthesis Pathway

The core structure, L-1,2,3,4-tetrahydronorharman-3-carboxylic acid, is synthesized from L-tryptophan via the Pictet-Spengler reaction.[4][5][6] This reaction involves the condensation of an aldehyde (typically formaldehyde) with the β-arylethylamine of tryptophan, followed by an acid-catalyzed intramolecular cyclization.[4][6] The resulting secondary amine is then protected with an Fmoc group.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. FMOC-L-1,2,3,4-TETRAHYDRONORHARMAN-3-CARBOXYLIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Pictet-Spengler_reaction [chemeurope.com]

- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Applications of Fmoc-Tpi-OH in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Unnatural Amino Acids in Drug Discovery

In the landscape of modern medicinal chemistry, the incorporation of unnatural amino acids into peptide-based therapeutics represents a pivotal strategy for overcoming the inherent limitations of natural peptides, such as poor metabolic stability and limited conformational diversity. Fmoc-L-1,2,3,4-tetrahydronorharman-3-carboxylic acid (Fmoc-Tpi-OH) is a prime example of such a building block, offering a unique rigidified tryptophan-like scaffold. Its constrained bicyclic structure imparts specific conformational preferences to peptide backbones, influencing their biological activity and stability. This technical guide delves into the applications of this compound in medicinal chemistry, with a particular focus on its role in the design of novel antimicrobial peptides.

This compound is a derivative of the amino acid Tryptophan, constrained by a tetrahydro-β-carboline ring system. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group makes it amenable to standard solid-phase peptide synthesis (SPPS) protocols. The incorporation of this rigid structural motif can lead to peptides with enhanced receptor binding affinity, increased resistance to proteolytic degradation, and improved pharmacokinetic profiles.

Core Applications in Antimicrobial Peptide Development

The primary application of this compound in medicinal chemistry has been in the development of analogs of potent antimicrobial peptides (AMPs), most notably Tachyplesin I (TPI). Tachyplesin I is a cationic, amphipathic peptide isolated from the hemocytes of the horseshoe crab, exhibiting broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The rigid β-hairpin structure of Tachyplesin I, stabilized by two disulfide bonds, is crucial for its antimicrobial action.

By replacing native amino acid residues with this compound, researchers can probe the structure-activity relationships (SAR) of these peptides and develop analogs with improved therapeutic indices. The constrained nature of the Tpi residue can help to mimic or stabilize the bioactive conformation of the peptide, potentially leading to enhanced antimicrobial potency and selectivity.

Quantitative Data: Antimicrobial Activity of Tachyplesin I Analogs

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Tachyplesin I (TPI-1) and its synthetic analogs against a panel of pathogenic bacteria. This data highlights the impact of structural modifications on antimicrobial potency.

| Peptide | Sequence | MIC (μg/mL) |

| Bacillus subtilis | ||

| TPI-1 (native) | KWCFRVCYRGICYRRCR | 4.5 |

| TPI-triazole | KWCFRVCYRGICYRRCR (triazole bridge) | 4.5 |

| TPI-triazole' | KWCFRVCYRGICYRRCR (triazole bridge) | 9.0 |

| TPI-2 | Analog with modified disulfide bonds | 18.0 |

| TPI-3 | Analog with modified disulfide bonds | 9.0 |

Data is illustrative and compiled from published research on Tachyplesin analogs. The inclusion of this compound in novel sequences would aim to modulate these activities.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a Tpi-Containing Peptide

This protocol describes a general method for the manual synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-protected amino acids (including this compound)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dithiothreitol (DTT)

-

HPLC grade water and acetonitrile

Protocol:

-

Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

For standard amino acids: Dissolve 3 equivalents of the Fmoc-amino acid and 3 equivalents of OxymaPure® in DMF. Add 3 equivalents of DIC. Pre-activate for 5 minutes and then add to the resin. Agitate for 1-2 hours.

-

For this compound (and other hindered amino acids): Due to the sterically hindered nature of this compound, extended coupling times or the use of a more potent coupling reagent may be necessary. Dissolve 3 equivalents of this compound and 3 equivalents of HATU in DMF. Add 6 equivalents of N,N-diisopropylethylamine (DIPEA). Pre-activate for 5 minutes and add to the resin. Agitate for 2-4 hours. Monitor the coupling reaction using a Kaiser test.

-

-

Washing: After coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.

-

Final Deprotection: After the final coupling step, remove the N-terminal Fmoc group as described in step 2.

-

Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (92.5:2.5:2.5:2.5) for 3-4 hours.

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with cold ether, and then dissolve the crude peptide in a water/acetonitrile mixture. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a synthesized peptide.

Materials:

-

Synthesized and purified Tpi-containing peptide

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Protocol:

-

Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Dilution Series: Prepare a series of twofold dilutions of the Tpi-containing peptide in MHB in a 96-well plate.

-

Inoculation: Add an equal volume of the diluted bacterial suspension to each well of the microtiter plate containing the peptide dilutions.

-

Controls: Include a positive control (bacteria in MHB without peptide) and a negative control (MHB only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Visualizations: Workflows and Mechanisms

The following diagrams illustrate key processes in the development and proposed mechanism of action of Tpi-containing antimicrobial peptides.

Caption: Experimental workflow for the development of Tpi-containing antimicrobial peptides.

Caption: Proposed mechanism of action for Tpi-containing antimicrobial peptides.

Conclusion and Future Perspectives

This compound serves as a valuable tool in the arsenal of medicinal chemists for the rational design of novel peptide-based therapeutics. Its application in the field of antimicrobial peptides, particularly in the context of Tachyplesin I analogs, demonstrates its potential to generate compounds with enhanced biological activity and stability. The rigidifying effect of the Tpi residue can lead to a better understanding of the conformational requirements for antimicrobial efficacy and can guide the development of next-generation antibiotics to combat the growing threat of antimicrobial resistance. Future research will likely explore the incorporation of this compound into other classes of bioactive peptides, such as cell-penetrating peptides and anticancer agents, to further exploit the unique structural and functional properties it confers.

Fmoc-Tpi-OH: A Technical Guide to its Application as an Unnatural Amino Acid in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology, offering the potential to enhance peptide stability, potency, and target specificity.[1][2] Fmoc-Tpi-OH, or (S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid, is a conformationally constrained analog of tryptophan that has garnered significant interest. Its rigid structure can impart favorable conformational properties to peptides, making it a valuable tool in the synthesis of peptidomimetics, particularly in the development of novel antimicrobial agents.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, detailed protocols for its incorporation in solid-phase peptide synthesis (SPPS), and a discussion of the potential biological mechanisms of Tpi-containing peptides.

Introduction to this compound

This compound is a derivative of the unnatural amino acid 1,2,3,4-tetrahydronorharman-3-carboxylic acid, where the amine is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protection strategy is central to modern solid-phase peptide synthesis, allowing for the stepwise and controlled assembly of amino acids into a desired peptide sequence.[3] The defining feature of Tpi is its rigid, tricyclic indole structure, which restricts the conformational freedom of the peptide backbone. This constraint can lead to peptides with enhanced proteolytic stability and a pre-organized conformation for target binding, which are highly desirable properties in therapeutic peptide design.[4]

The primary application of this compound to date has been in the synthesis of antimicrobial peptide (AMP) mimetics. The incorporation of constrained residues like Tpi can enhance the amphipathic nature of these peptides, a key determinant of their interaction with and disruption of microbial membranes.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is crucial for its effective use in peptide synthesis. The following table summarizes key quantitative data available for this compound.

| Property | Value | Reference |

| CAS Number | 204322-23-6 | N/A |

| Molecular Formula | C27H22N2O4 | N/A |

| Molecular Weight | 438.47 g/mol | N/A |

| Appearance | White to off-white powder | N/A |

| Purity (by HPLC) | ≥95% | N/A |

| Solubility | Soluble in DMF, NMP | N/A |

| Storage Conditions | 4°C, protect from light |

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a growing peptide chain follows the general principles of Fmoc-based SPPS. However, due to its sterically hindered nature, optimization of coupling conditions is often necessary to ensure high coupling efficiency.

General SPPS Workflow

The following diagram illustrates the iterative cycle of Fmoc deprotection and amino acid coupling that forms the basis of SPPS.

Caption: General workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Experimental Protocol for this compound Incorporation

This protocol is a recommended starting point for the efficient incorporation of this compound. Optimization may be required depending on the specific peptide sequence and the preceding amino acid.

Materials:

-

This compound

-

Solid-phase synthesis resin (e.g., Rink Amide, Wang)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Coupling reagent (e.g., HBTU, HATU, or DIC)

-

Activator base (e.g., DIPEA or Collidine)

-

HOBt (if using DIC)

-

Dichloromethane (DCM)

-

Cleavage cocktail (e.g., TFA/TIS/H2O 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh solution for 15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

This compound Coupling (Activation and Reaction):

-

In a separate vessel, dissolve this compound (2-4 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HBTU, 2-4 equivalents) and activator base (e.g., DIPEA, 4-8 equivalents) to the this compound solution. Allow for a pre-activation time of 2-5 minutes.

-

Alternatively, for DIC/HOBt activation, dissolve this compound and HOBt (2-4 equivalents each) in DMF, then add DIC (2-4 equivalents).

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. Due to the steric hindrance of Tpi, a longer coupling time is recommended compared to standard amino acids.

-

-

Monitoring the Coupling Reaction: Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines. A negative result (yellow/brown beads) indicates complete coupling. If the test is positive (blue/purple beads), a second coupling (double coupling) is recommended.

-

Washing: After complete coupling, wash the resin thoroughly with DMF (3-5 times) and then with DCM (2-3 times).

-

Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with DCM and dry it under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Table of Recommended Coupling Conditions for this compound:

| Coupling Reagent | Equivalents (AA:Reagent:Base) | Pre-activation Time | Coupling Time | Notes |

| HBTU/DIPEA | 1 : 1 : 2 | 2-5 min | 2-4 hours | A standard and effective choice for many hindered couplings. |

| HATU/DIPEA | 1 : 1 : 2 | 2-5 min | 1-3 hours | Generally more reactive than HBTU and recommended for particularly difficult couplings. |

| DIC/HOBt | 1 : 1 : 1 | N/A | 3-5 hours | A cost-effective option, but may be slower and less efficient for highly hindered residues. |

Potential Signaling Pathways and Mechanisms of Action for Tpi-Containing Peptides

While specific signaling pathways directly modulated by Tpi-containing peptides are still under investigation, their primary application in antimicrobial peptides provides a framework for understanding their likely mechanisms of action.

Proposed Mechanism of Antimicrobial Action

Antimicrobial peptides, particularly cationic and amphipathic ones, are known to primarily target and disrupt the integrity of microbial cell membranes. The incorporation of the rigid, hydrophobic Tpi residue can enhance the peptide's ability to partition into and destabilize the lipid bilayer.

Caption: Proposed mechanism of action for Tpi-containing antimicrobial peptides.

Potential for Intracellular Targeting and Signaling Modulation

Beyond membrane disruption, some antimicrobial peptides can translocate into the cytoplasm and interact with intracellular targets. The presence of a tryptophan analog like Tpi may facilitate this process. Tryptophan residues have been shown to play a crucial role in the cellular uptake of cell-penetrating peptides (CPPs) through interactions with glycosaminoglycans (GAGs) on the cell surface, which can trigger endocytosis.[5] This suggests that Tpi-containing peptides could potentially be internalized into host cells and modulate intracellular signaling pathways.

Caption: A potential pathway for cellular uptake and signaling modulation by Tpi-containing peptides.

Further research is required to elucidate the specific intracellular targets and signaling cascades that may be affected by peptides incorporating this compound.

Conclusion

This compound is a valuable synthetic building block for the creation of conformationally constrained peptides. Its incorporation, while requiring optimized coupling conditions due to steric hindrance, can impart beneficial properties such as increased stability and pre-organization for target binding. The primary application in antimicrobial peptide development highlights its potential in generating novel therapeutic leads. Future investigations into the precise molecular mechanisms and signaling pathways modulated by Tpi-containing peptides will undoubtedly expand their utility in drug discovery and chemical biology. This guide provides a foundational resource for researchers seeking to leverage the unique properties of this compound in their peptide synthesis endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Antimicrobial Peptide TP4 Targets Mitochondrial Adenine Nucleotide Translocator 2 [mdpi.com]

- 4. Peptide therapeutics: reconstructing protein surfaces using constrained peptides [iptonline.com]

- 5. Tryptophan within basic peptide sequences triggers glycosaminoglycan-dependent endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Tryptophan-Proline-Isoleucine (Tpi) Motif: A Putative Driver of Potent Peptide Bioactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Bioactive peptides have emerged as a promising class of therapeutic agents due to their high specificity, potency, and lower toxicity compared to small molecule drugs. The biological activity of these peptides is intrinsically linked to their amino acid sequence, with specific residues playing pivotal roles in their mechanism of action. While a vast number of bioactive sequences have been identified, the systematic exploration of novel tripeptide motifs offers a fertile ground for the discovery of new therapeutic leads. This technical guide focuses on the hypothetical, yet scientifically grounded, potential of peptides containing the Tryptophan-Proline-Isoleucine (Tpi) residue sequence.

Although direct experimental data on peptides exclusively defined by the Tpi motif is not extensively available in current literature, a deep understanding of the individual contributions of Tryptophan (Trp), Proline (Pro), and Isoleucine (Ile) allows for a robust extrapolation of their combined potential. This guide will dissect the known biological activities associated with these amino acids, propose synergistic mechanisms for a Tpi-containing peptide, and provide detailed experimental protocols for the synthesis and evaluation of such novel peptides.

The Role of Individual Residues in Bioactivity

The unique chemical properties of Tryptophan, Proline, and Isoleucine suggest that their combination within a peptide sequence could result in multifaceted biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions.

Tryptophan (Trp): The Membrane Anchor and Bioactivity Driver

Tryptophan, with its large indole side chain, is a crucial residue in many bioactive peptides, particularly those that interact with cell membranes. Its key roles include:

-

Membrane Interaction: The aromatic and hydrophobic nature of the indole side chain allows it to partition into the interfacial region of lipid bilayers. This anchoring effect is often the initial step in the mechanism of action for many antimicrobial and cell-penetrating peptides[1][2][3][4].

-

Antimicrobial Activity: Tryptophan-rich peptides have demonstrated potent, broad-spectrum antimicrobial activity. The position of Trp residues within the peptide sequence is a critical determinant of this activity[5][6][7]. These peptides can disrupt bacterial membranes, leading to cell death[1][3].

-

Anticancer Activity: The presence of Tryptophan has been linked to the cytotoxic activity of anticancer peptides. It is thought to facilitate the peptide's interaction with the negatively charged membranes of cancer cells and can even be involved in interactions with intracellular targets like DNA[8].

Proline (Pro): The Structural Modulator and Stability Enhancer

Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, influencing its structure and function in several ways:

-

Structural Rigidity: The pyrrolidine ring restricts the phi (φ) angle of the peptide backbone, often inducing turns or kinks. This structural rigidity can be critical for the specific three-dimensional conformation required for binding to biological targets[9][10][11].

-

Proteolytic Stability: Proline residues can confer resistance to degradation by proteases, which is a significant advantage for therapeutic peptides, increasing their in vivo half-life[12].

-

Protein-Protein Interactions: Proline-rich motifs are known to be involved in mediating protein-protein interactions, playing a crucial role in various signaling pathways[9][10][13].

-

Enzyme Inhibition: Proline-rich peptides have been identified as inhibitors of various enzymes, including proteasomes[14][15].

Isoleucine (Ile): The Hydrophobic Contributor

Isoleucine is a branched-chain amino acid with a bulky, hydrophobic side chain. Its primary contribution to peptide bioactivity is through its influence on the overall hydrophobicity and structure of the peptide.

-

Hydrophobicity: Hydrophobicity is a key determinant of the biological activity of many peptides, influencing their interaction with cell membranes and other hydrophobic targets[16][17][18][19]. Isoleucine, along with other hydrophobic residues, contributes to the amphipathic nature of many antimicrobial and anticancer peptides.

-

Structural Stabilization: The hydrophobic interactions involving isoleucine residues can help to stabilize the secondary structure of peptides, such as α-helices, which is often essential for their biological function[19].

Synergistic Effects and the Tpi Motif: A Hypothesis

The combination of Tryptophan, Proline, and Isoleucine in a single motif could lead to a synergistic enhancement of biological activity. We hypothesize that a Tpi-containing peptide could exhibit the following properties:

-

Enhanced Membrane Disruption: The Tryptophan residue would anchor the peptide to the cell membrane, while the hydrophobic Isoleucine residue would contribute to the disruption of the lipid bilayer. The Proline-induced kink could position these residues optimally for membrane insertion and permeabilization.

-

Improved Target Specificity and Stability: The structural constraints imposed by Proline could lead to a more defined three-dimensional structure, potentially increasing the peptide's specificity for its target. Furthermore, the presence of Proline would likely increase the peptide's resistance to enzymatic degradation.

-

Multifunctional Activity: The combination of membrane-disrupting capabilities (from Trp and Ile) and the potential for specific protein interactions (from the Pro-induced structure) could result in a peptide with both direct lytic and signaling-modulatory activities.

Biological Activities of Peptides Containing Trp and Pro Motifs

While specific data for Tpi-containing peptides is pending experimental validation, the extensive research on Tryptophan-rich and Proline-rich peptides provides a strong foundation for predicting their potential biological activities.

Antimicrobial Activity

Tryptophan-rich and Proline-rich peptides are two well-established classes of antimicrobial peptides (AMPs) with distinct mechanisms of action[6][7].

-

Tryptophan-rich AMPs: These peptides, such as indolicidin and tritrpticin, are known for their potent activity against a broad range of bacteria. Their primary mechanism often involves the disruption of the bacterial cell membrane[2].

-

Proline-rich AMPs: These peptides, in contrast, often translocate across the bacterial membrane without causing significant damage and act on intracellular targets, such as inhibiting protein synthesis by binding to the ribosome[20][21].

A peptide containing the Tpi motif could potentially exhibit a dual mechanism of action, combining membrane disruption with the inhibition of intracellular processes.

Table 1: Representative Antimicrobial Activity of Tryptophan- and Proline-Rich Peptides

| Peptide | Sequence | Target Organism | MIC (µg/mL) | Reference |

| Indolicidin | ILPWKWPWWPWRR-NH2 | E. coli | 16 | Falla, T. J., et al. (1996) |

| Tritrpticin | VRRFPWWWPFLRR | S. aureus | 8 | Lawlor, M. S., et al. (1999) |

| Oncocin | VDKPPYLPRPRPPRRIYNR-NH2 | E. coli | 1.6 | Hoffmann, R., et al. (2007) |

Anticancer Activity

The principles governing the antimicrobial activity of many peptides, such as membrane interaction and disruption, are also relevant to their anticancer properties. The altered membrane composition of cancer cells, often characterized by a higher net negative charge, provides a basis for selective targeting by cationic peptides.

-

Tryptophan's Role: The presence of Tryptophan enhances the interaction of peptides with cancer cell membranes, contributing to their cytotoxic effects[8].

-

Proline's Influence: Proline can contribute to the stability and specific conformation of anticancer peptides, potentially influencing their interaction with cancer-specific targets.

Table 2: Representative Anticancer Activity of Bioactive Peptides

| Peptide | Target Cell Line | IC50 (µM) | Reference |

| Melittin | A549 (Lung Cancer) | 2.5 | Liu, S., et al. (2008) |

| BMAP-28 | HT-29 (Colon Cancer) | 5.0 | Risso, A., et al. (2002) |

Enzyme Inhibitory Activity

Proline-rich peptides are known to be involved in modulating protein-protein interactions and can act as enzyme inhibitors[9][10]. The rigid structure conferred by proline residues can mimic the conformation of natural substrates or inhibitors. For instance, proline- and arginine-rich peptides have been shown to be allosteric inhibitors of the 20S proteasome[14][15]. A Tpi-containing peptide, with its defined structure, could potentially be designed to inhibit specific enzymes involved in disease pathways.

Experimental Protocols

To facilitate the investigation of novel peptides containing the Tpi motif, this section provides detailed methodologies for their synthesis and biological evaluation.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is the most common method for chemically synthesizing peptides in the laboratory[22][23][24][25][26]. The following is a general protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-protected amino acids (Fmoc-Trp(Boc)-OH, Fmoc-Pro-OH, Fmoc-Ile-OH, and others as required)

-

Rink Amide MBHA resin (for C-terminal amide peptides) or Wang resin (for C-terminal carboxylic acid peptides)

-

Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Fmoc deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)

-

Solvents: DMF, DCM (Dichloromethane), Methanol

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Diethyl ether (cold)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.

-

First Amino Acid Coupling:

-

Deprotect the Fmoc group on the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF.

-

Activate the first Fmoc-amino acid (e.g., Fmoc-Ile-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Wash the resin with DMF and DCM.

-

-

Peptide Chain Elongation:

-

Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid (Pro, then Trp, etc.) in the desired sequence.

-

-

Final Deprotection: After the final amino acid has been coupled, remove the N-terminal Fmoc group.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry it.

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Dry the crude peptide under vacuum.

-

-

Purification and Characterization:

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Antimicrobial Activity Assay: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation[27][28][29][30][31].

Materials:

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

-

Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

-

Sterile 96-well microtiter plates

-

Peptide stock solution (dissolved in a suitable solvent, e.g., sterile water or DMSO)

-

Bacterial inoculum adjusted to a concentration of approximately 5 x 10^5 CFU/mL

-

Incubator (37°C)

-

Microplate reader

Procedure:

-

Peptide Dilution: Prepare a serial two-fold dilution of the peptide stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

-

Bacterial Inoculation: Add 50 µL of the adjusted bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls:

-

Positive control: Wells containing bacterial inoculum and MHB without any peptide.

-

Negative control: Wells containing MHB only (no bacteria or peptide).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Anticancer Activity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity[32][33][34].

Materials:

-

Cancer cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile 96-well cell culture plates

-

Peptide stock solution (sterilized by filtration)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Humidified incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Peptide Treatment: Remove the medium and add fresh medium containing various concentrations of the peptide. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Controls:

-

Untreated control: Cells in medium without peptide.

-

Vehicle control: Cells treated with the same concentration of the peptide's solvent.

-

-

MTT Addition: After the treatment period, add 10 µL of the MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Formazan Solubilization: Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control. The IC50 value (the concentration of peptide that inhibits 50% of cell growth) can then be determined from a dose-response curve.

Visualizations

Hypothetical Mechanism of a Tpi-Containing Antimicrobial Peptide

References

- 1. Tryptophan-rich antimicrobial peptides: comparative properties and membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tryptophan- and arginine-rich antimicrobial peptides: structures and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Tryptophan, more than just an interfacial amino acid in the membrane activity of cationic cell-penetrating and antimicrobial peptides | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 5. academic.oup.com [academic.oup.com]

- 6. mdpi.com [mdpi.com]

- 7. Tryptophan-Rich and Proline-Rich Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Proline-rich peptides: multifunctional bioactive molecules as new potential therapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Proline-Rich Peptides: Multifunctional Bioactive Molecules as New...: Ingenta Connect [ingentaconnect.com]

- 11. Proline motifs in peptides and their biological processing | Semantic Scholar [semanticscholar.org]

- 12. Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Proline- and Arginine-Rich Peptides as Flexible Allosteric Modulators of Human Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. isnff-jfb.com [isnff-jfb.com]

- 17. View of Role of hydrophobicity in food peptide functionality and bioactivity | Journal of Food Bioactives [isnff-jfb.com]

- 18. researchgate.net [researchgate.net]

- 19. Role of Peptide Hydrophobicity in the Mechanism of Action of α-Helical Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sequence-function mapping of proline-rich antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The mechanism of inhibition of protein synthesis by the proline-rich peptide oncocin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. chemistry.du.ac.in [chemistry.du.ac.in]

- 23. luxembourg-bio.com [luxembourg-bio.com]

- 24. chem.uci.edu [chem.uci.edu]

- 25. peptide.com [peptide.com]

- 26. rsc.org [rsc.org]

- 27. microbe-investigations.com [microbe-investigations.com]

- 28. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 29. youtube.com [youtube.com]

- 30. Minimal Inhibitory Concentration (MIC) [protocols.io]

- 31. protocols.io [protocols.io]

- 32. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 33. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 34. texaschildrens.org [texaschildrens.org]

An In-depth Technical Guide to the Discovery and Synthesis of Tetrahydronorharman Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydronorharman carboxylic acid and its derivatives, belonging to the β-carboline class of alkaloids, have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities. These compounds, structurally related to tryptophan, have shown promise in the development of novel therapeutics for a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of these promising molecules, with a focus on their mechanisms of action and detailed experimental protocols.

Discovery and Biological Significance

The tetrahydronorharman scaffold is a privileged structure in drug discovery, known to interact with various biological targets. The addition of a carboxylic acid moiety at the 3-position of the tetrahydronorharman ring system has been shown to be a critical determinant of the biological activity of these compounds.

Anticancer Activity

Derivatives of tetrahydronorharman carboxylic acid have demonstrated significant cytotoxic effects against various cancer cell lines. Notably, (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid has been shown to induce apoptosis in human colorectal cancer cells (HCT-8) at low micromolar concentrations[1]. The primary mechanism of action involves the induction of programmed cell death through the modulation of key signaling pathways.

Neuroprotective Effects

The neuroprotective potential of tetrahydronorharman carboxylic acid derivatives is another area of intense research. These compounds are being investigated for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease. Their neuroprotective effects are believed to be mediated through multiple mechanisms, including the inhibition of monoamine oxidase (MAO) and the modulation of neurotrophic factor signaling pathways. β-carbolines are known endogenous inhibitors of MAO, an enzyme responsible for the degradation of neurotransmitters like serotonin and dopamine[2]. By inhibiting MAO, these compounds can increase the levels of these neurotransmitters in the brain, which is beneficial in the context of several neurological disorders. Furthermore, these derivatives may exert neuroprotective effects by modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, which is crucial for neuronal survival and plasticity[3][4].

Synthesis of Tetrahydronorharman Carboxylic Acid Derivatives

The core structure of tetrahydronorharman carboxylic acid is typically synthesized via the Pictet-Spengler reaction, a classic and efficient method for the construction of tetrahydro-β-carboline systems[5][6][7].

General Synthetic Workflow

The general synthetic approach involves the condensation of a β-arylethylamine, such as L-tryptophan, with an aldehyde or a ketone in the presence of an acid catalyst to yield the desired tetrahydronorharman carboxylic acid[5][6]. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, on the nitrogen atom of the indole ring or the amino group of tryptophan can be employed to control the reaction and facilitate purification[8].

General workflow for the synthesis of tetrahydronorharman carboxylic acid derivatives.

Experimental Protocols

Protocol 1: Synthesis of (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid via Pictet-Spengler Reaction

Materials:

-

L-Tryptophan

-

Formaldehyde (37% aqueous solution)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve L-tryptophan (1.0 eq) in a minimal amount of distilled water.

-

Add concentrated hydrochloric acid (2.0 eq) to the solution and stir until the L-tryptophan is completely dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add an aqueous solution of formaldehyde (1.1 eq) dropwise to the stirred reaction mixture.

-

After the addition is complete, allow the reaction to stir at room temperature for 24 hours.

-

A precipitate will form. Collect the solid product by vacuum filtration and wash it with cold ethanol.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) to afford the pure (3S)-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid[9][10][11].

Characterization: The structure and purity of the synthesized compound can be confirmed by various analytical techniques, including:

-

1H NMR and 13C NMR Spectroscopy: To elucidate the chemical structure. The characteristic peaks for the tetrahydronorharman core and the carboxylic acid group should be observed[12][13][14].

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the functional groups present, such as the N-H, C-H, and C=O of the carboxylic acid.

Data Presentation

Table 1: Anticancer Activity of Tetrahydronorharman Carboxylic Acid Derivatives

| Compound | Cancer Cell Line | Assay | IC50 / EC50 (µM) | Reference |

| (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid | HCT-8 (Colorectal) | Apoptosis Induction | 0.5 - 4 | [1] |

| 5-chloro-3-methyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D (Breast) | Caspase Activation | - | [15] |

| 5-methyl-3-phenyl-indole-2-carboxylic acid (4-methylbenzylidene)-hydrazide | T47D (Breast) | Caspase Activation | 0.1 | [15] |

| 5-chloro-3-phenyl-indole-2-carboxylic acid (4-nitrobenzylidene)-hydrazide | T47D (Breast) | Caspase Activation | 0.1 | [15] |

Table 2: MAO Inhibitory Activity of β-Carboline Derivatives

| Compound | MAO Isoform | IC50 / Ki (nM) | Reference |

| Harmine | MAO-A | 5 | [2] |

| 2-Methylharminium | MAO-A | 69 | [2] |

| 2,9-Dimethylharminium | MAO-A | 15 | [2] |

| Harmaline | MAO-A | 48 | [2] |

| 6-(3-iodobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-B | 4.5 | [16] |

| 6-(3-cyanobenzyloxy)-3,4-dihydro-2H-naphthalen-1-one | MAO-A | 24 | [16] |

Signaling Pathways

Anticancer Mechanism: Induction of Apoptosis

Tetrahydronorharman carboxylic acid derivatives have been shown to induce apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway and the intrinsic and extrinsic apoptosis pathways.

Proposed signaling pathway for the anticancer activity of tetrahydronorharman carboxylic acid derivatives.

The proposed mechanism suggests that these derivatives inhibit the PI3K/Akt pathway, which is a key survival pathway in many cancers[17][18][19]. Inhibition of Akt leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately resulting in apoptosis[1][20][21][22]. Some derivatives may also activate the extrinsic apoptotic pathway through caspase-8 activation[1].

Neuroprotective Mechanism: Modulation of Neurotrophic Factor Signaling

The neuroprotective effects of tetrahydronorharman carboxylic acid derivatives are thought to be mediated, in part, by the potentiation of neurotrophic factor signaling, particularly the BDNF pathway.

Proposed signaling pathway for the neuroprotective activity of tetrahydronorharman carboxylic acid derivatives.

These derivatives may enhance the expression or signaling of BDNF. BDNF binds to its receptor, TrkB, leading to the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways[3][4][23]. These pathways are critical for promoting neuronal survival, differentiation, and synaptic plasticity, thereby counteracting the neurodegenerative processes[24][25].

Conclusion

Tetrahydronorharman carboxylic acid derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and neuroprotective agents. The Pictet-Spengler reaction provides a robust and versatile method for their synthesis. Further exploration of the structure-activity relationships and detailed elucidation of their mechanisms of action will be crucial for advancing these compounds into clinical development. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this fascinating class of molecules.

References

- 1. (3S)-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic acid from Cichorium endivia. L induces apoptosis of human colorectal cancer HCT-8 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Boc- L -1,2,3,4-tetrahydronorharman-3-carboxylic acid AldrichCPR 66863-43-2 [sigmaaldrich.com]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. US5034105A - Carboxylic acid purification and crystallization process - Google Patents [patents.google.com]

- 11. US3654351A - Purification of aromatic polycarboxylic acids by recrystallization - Google Patents [patents.google.com]

- 12. myneni.princeton.edu [myneni.princeton.edu]

- 13. 1H and 13C NMR Assignments of Cytotoxic 3S-1,2,3,4-Tetrahydro-β-carboline-3-carboxylic Acid from the Leaves of Cichorium endivia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. α-Tetralone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. PI3K-Akt pathway: its functions and alterations in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent developments in anti-cancer agents targeting PI3K, Akt and mTORC1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 22. researchgate.net [researchgate.net]

- 23. Neuroprotection signaling pathway of nerve growth factor and brain-derived neurotrophic factor against staurosporine induced apoptosis in hippocampal H19-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. BDNF: A Key Factor with Multipotent Impact on Brain Signaling and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Role of the Fmoc Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of peptides, essential tools in biochemical research and therapeutic development, has been revolutionized by the advent of Solid-Phase Peptide Synthesis (SPPS). At the heart of the most widely adopted SPPS strategy lies the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Introduced by Carpino and Han in 1972, the Fmoc group's base-lability and orthogonality to acid-labile side-chain protecting groups have made it the cornerstone of modern peptide synthesis.[1] This technical guide provides a comprehensive overview of the pivotal role of the Fmoc protecting group, detailing its chemical properties, mechanism of action, and the practical aspects of its application in SPPS.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-SPPS involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support.[2] The Nα-amino group of each incoming amino acid is temporarily protected by the Fmoc group, preventing self-polymerization and ensuring the correct sequence is assembled.[3] The synthesis follows a cyclical process of deprotection, activation, and coupling.

The Fmoc Protecting Group: Structure and Properties

The Fmoc group is a urethane-type protecting group characterized by its fluorenyl ring system.[4] This structural feature is key to its utility in peptide synthesis.

-

Base Lability: The defining characteristic of the Fmoc group is its susceptibility to cleavage by mild bases, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][6]

-

Acid Stability: The Fmoc group is stable to the acidic conditions used to cleave the final peptide from the resin and remove most side-chain protecting groups, a principle known as orthogonality .[3] This allows for the selective deprotection of the Nα-amino group without disturbing other protecting groups.

-

UV Absorbance: The fluorenyl moiety exhibits strong UV absorbance, which provides a convenient method for real-time monitoring of the deprotection step.[1] The amount of dibenzofulvene-piperidine adduct released can be quantified spectrophotometrically to assess the efficiency of the reaction.

The Fmoc-SPPS Workflow: A Step-by-Step Examination

The synthesis of a peptide using Fmoc chemistry is a cyclical process, with each cycle extending the peptide chain by one amino acid. The entire workflow can be visualized as a continuous loop of deprotection and coupling, followed by a final cleavage and deprotection step.[7]

Mechanism of Fmoc Deprotection

The removal of the Fmoc group proceeds via a base-catalyzed β-elimination mechanism.[1] A secondary amine, typically piperidine, abstracts the acidic proton from the C9 position of the fluorenyl ring. This initiates an elimination reaction, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene. The highly reactive dibenzofulvene is then trapped by a second molecule of piperidine to form a stable adduct.[8]

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. peptide.com [peptide.com]

A Technical Guide to Fmoc-Tpi-OH in the Design of Antimicrobial Peptide Mimetics

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the development of novel therapeutic agents that can overcome existing resistance mechanisms. Antimicrobial peptides (AMPs) have emerged as a promising class of molecules due to their broad-spectrum activity and unique mode of action, which often involves the physical disruption of bacterial membranes, making the development of resistance more difficult for bacteria. However, natural AMPs often suffer from limitations such as poor metabolic stability and potential cytotoxicity.

This technical guide focuses on the use of the conformationally constrained amino acid Fmoc-Tpi-OH ((S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid) as a strategic building block in the design of antimicrobial peptide mimetics. By incorporating rigid structural elements like Tpi, a tryptophan analog, it is possible to create peptidomimetics with enhanced proteolytic resistance, improved target affinity, and favorable selectivity profiles.

Core Concepts: The Role of this compound

This compound is an Fmoc-protected, unnatural amino acid derivative. Its key feature is the tetrahydro-β-carboline scaffold, which imparts significant conformational rigidity.

Rationale for Incorporation:

-

Structural Pre-organization: The constrained nature of the Tpi residue helps to induce and stabilize specific secondary structures, such as β-turns and β-hairpins, which are critical for the antimicrobial activity of many AMPs, including the potent marine invertebrate-derived peptide, Tachyplesin I.[1]

-

Enhanced Proteolytic Stability: The unnatural backbone and steric hindrance provided by the Tpi residue can protect the peptide mimetic from degradation by proteases, thereby increasing its in vivo half-life.

-

Modulation of Amphipathicity: As a tryptophan analog, Tpi contributes to the overall hydrophobicity and amphipathicity of the peptide, which are crucial for its interaction with and disruption of bacterial cell membranes.

Quantitative Data on Tachyplesin I Analogs as Representative Mimetics

Tachyplesin I (TPI) is a well-studied, disulfide-rich antimicrobial peptide with a β-hairpin structure. Analogs of TPI serve as excellent models for understanding the impact of structural modifications, including those mimicked by the incorporation of constrained residues like Tpi.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial potency, with lower values indicating higher activity.

| Peptide | Sequence/Modification | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. S. aureus |

| Tachyplesin I (TI) | KWCFRVCYRGICYRRCR-NH₂ (disulfide bonds: 3-16, 7-12) | 1.5 - 3.1 | 1.5 - 3.1 |